molecular formula C8H17ClN2O B568263 N,N-dimethylpiperidine-3-carboxamide hydrochloride CAS No. 112950-94-4

N,N-dimethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B568263
CAS No.: 112950-94-4
M. Wt: 192.687
InChI Key: CAOCILIXPFSSGE-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidine-3-carboxamide hydrochloride is a chemical compound of interest in medicinal chemistry and life sciences research. Provided with a high purity specification, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Carboxamides are a significant functional group in pharmaceutical agents, with several well-known drugs belonging to this class . The piperidine moiety is a common feature in molecules with biological activity, and substituted piperidines have been investigated for various therapeutic applications, including as antiarrhythmic and antiserotonin agents . The specific structural combination of the dimethylcarboxamide group and the piperidine ring in this compound makes it a valuable building block for chemical synthesis and a potential precursor for developing novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex structures, as a standard in analytical method development, or for probing biological mechanisms. The hydrochloride salt form typically offers enhanced stability and solubility for handling in various experimental protocols. Handle this material with appropriate precautions in a well-controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCILIXPFSSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide hydrochloride can be synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst by facilitating the formation of transition states in chemical reactions. The compound’s structure allows it to stabilize reactive intermediates, thereby increasing the reaction rate. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Purity References
This compound C₈H₁₇ClN₂O 192.69 3-carboxamide, N,N-dimethyl Hydrochloride 95%
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 3-carboxamide, 3-hydroxycyclohexyl group Hydrochloride Not specified
Piperidin-3-yl N,N-Dimethylcarbamate Hydrochloride C₈H₁₆ClN₂O₂ 192.68 3-carbamate, N,N-dimethyl Hydrochloride Not specified
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride C₁₁H₂₄Cl₂N₃O 249.78 (per HCl unit) 2-carboxamide, 3-dimethylaminopropyl chain Dihydrochloride Not specified

Structural Differences and Implications

Substituent Position and Type

  • The target compound’s 3-carboxamide group distinguishes it from Piperidin-3-yl N,N-dimethylcarbamate Hydrochloride , which has a carbamate group (O-CO-O) at the same position. Carbamates are generally more hydrolytically stable than esters but less so than amides, suggesting differences in metabolic or chemical stability .
  • (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride introduces a bulky hydroxycyclohexyl group on the amide nitrogen. This modification likely impacts lipophilicity and receptor binding compared to the simpler dimethylated amide in the target compound .

Salt Form and Solubility The dihydrochloride salt in N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride increases polarity and aqueous solubility compared to the monohydrochloride form of the target compound. However, additional counterions may complicate formulation in drug delivery systems .

Biological Activity

N,N-dimethylpiperidine-3-carboxamide hydrochloride (also known as DMPC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMPC-HCl, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆N₂O·HCl, with a molecular weight of 194.69 g/mol. The compound features a piperidine ring with a carboxamide functional group, which contributes to its biological activity.

The biological activity of DMPC-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing the activity of these targets through the following mechanisms:

  • Enzyme Inhibition : DMPC-HCl has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Binding : The compound's structural similarities to other biologically active molecules allow it to bind to specific receptors, potentially influencing various signaling pathways in cells.

Applications in Research

DMPC-HCl has diverse applications in scientific research:

  • Medicinal Chemistry : It is investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds .
  • Biochemical Assays : The compound is employed in studies involving enzyme mechanisms and as a reagent in biochemical assays, aiding in the understanding of enzyme kinetics and interactions.
  • Cancer Research : Recent studies indicate that piperidine derivatives, including DMPC-HCl, exhibit anticancer activity. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of DMPC-HCl and related compounds:

  • Inhibition of Cholinesterases : A study demonstrated that DMPC-HCl effectively inhibits AChE and BuChE, showcasing its potential for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Anticancer Activity : Research involving piperidine derivatives indicated that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. These findings suggest that modifications to the piperidine structure can enhance anticancer properties .
  • Cathepsin K Inhibition : Novel derivatives based on piperidine-3-carboxamide were synthesized and evaluated for their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative showed an IC₅₀ value of 13.52 µM, indicating promising anti-bone resorption activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMPC-HCl, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
N,N-diethylpiperidine-3-carboxamide hydrochlorideC₉H₁₉ClN₂OContains ethyl groups instead of methyl groups
1-methylpiperidineC₆H₁₃NLacks carboxamide functionality
PiperidineC₅H₁₁NSimple structure without substituents
N-methylpyrrolidinoneC₆H₁₁NOFive-membered ring structure

DMPC-HCl stands out due to its dual functionality as both a catalyst and a reagent in biological studies. Its ability to stabilize reactive intermediates enhances its utility in synthetic chemistry and biological applications .

Q & A

Q. How can researchers design a reproducible synthetic route for N,N-dimethylpiperidine-3-carboxamide hydrochloride with high purity?

Methodological Answer: A multi-step synthesis approach is recommended, starting with piperidine-3-carboxylic acid derivatives. For example, the core piperidine ring can be functionalized via carboxamide formation using dimethylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of methanol/dichloromethane) or recrystallization in ethanol/water mixtures can achieve >95% purity, as reported for structurally similar compounds . Monitoring reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) ensures intermediate quality.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (400 MHz, D2O) reveals characteristic signals: δ 3.45–3.60 (m, piperidine ring protons), δ 2.95 (s, N-methyl groups), and δ 2.30–2.50 (m, carboxamide proton) .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 171.2 for the free base, with isotopic peaks confirming chlorine presence in the hydrochloride salt .
  • FT-IR: Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 2500–2700 cm⁻¹ (HCl salt N-H vibrations) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation . Use desiccants (e.g., silica gel) in storage environments. For handling, wear nitrile gloves and work in a fume hood to avoid inhalation of fine particles. Incompatibilities include strong oxidizing agents (e.g., peroxides) and bases, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. What strategies optimize HPLC analysis for quantifying this compound in biological matrices?

Methodological Answer: Use a C18 column (5 µm, 150 × 4.6 mm) with a mobile phase of 10 mM ammonium acetate (pH 4.5)/acetonitrile (75:25, v/v) at 1.0 mL/min. UV detection at 210 nm maximizes sensitivity for the carboxamide group . For complex matrices (e.g., serum), pre-treatment with protein precipitation (acetonitrile, 3:1 v/v) reduces interference. Validate the method for linearity (1–100 µg/mL, R² >0.99), precision (%RSD <5%), and recovery (>90%) .

Q. How can computational modeling elucidate the binding interactions of this compound with biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (SMILES: CNC(=O)C1CCCNC1.Cl ) against target receptors (e.g., acetylcholine-binding proteins). Key interactions include hydrogen bonding between the carboxamide oxygen and receptor residues (e.g., Tyr189) and hydrophobic contacts with the piperidine ring. MD simulations (GROMACS) over 100 ns assess binding stability, with RMSD <2 Å indicating robust interactions .

Q. How do researchers resolve contradictions in toxicity data for this compound?

Methodological Answer: Discrepancies in LD50 values (e.g., rodent studies) may arise from differences in administration routes (oral vs. intravenous) or purity levels. Conduct parallel assays under standardized conditions (OECD Guidelines 423/425) using HPLC-verified samples (>95% purity) . Compare results with structurally analogous compounds (e.g., piperidine derivatives) to contextualize findings. For in vitro cytotoxicity (e.g., IC50 in HEK293 cells), ensure consistency in cell passage number and culture media .

Q. What metabolic pathways should be considered when studying this compound in vivo?

Methodological Answer: The compound undergoes hepatic Phase I metabolism via CYP3A4-mediated N-demethylation, yielding piperidine-3-carboxamide as a primary metabolite. Phase II conjugation (glucuronidation) occurs at the carboxamide group. Use LC-MS/MS to identify metabolites in plasma and urine, with MRM transitions targeting m/z 171.2 → 98.1 (parent) and m/z 157.1 → 84.1 (demethylated metabolite) .

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